N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine
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Overview
Description
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine is a complex organic compound characterized by its unique diazepine ring structure and bulky tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine typically involves multiple steps, starting with the preparation of the diazepine ring The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the diazepine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine involves its interaction with specific molecular targets and pathways. The compound’s diazepine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)amine
- 4-tert-Butylphenylacetylene
- Bis(2,4-di-tert-butylphenyl)phosphate
Uniqueness
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine stands out due to its unique diazepine ring structure and the presence of bulky tert-butyl groups. These structural features confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75042-16-9 |
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Molecular Formula |
C33H39N3 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N,N-dibenzyl-4-(3,7-ditert-butyl-4H-diazepin-5-yl)aniline |
InChI |
InChI=1S/C33H39N3/c1-32(2,3)30-21-28(22-31(35-34-30)33(4,5)6)27-17-19-29(20-18-27)36(23-25-13-9-7-10-14-25)24-26-15-11-8-12-16-26/h7-21H,22-24H2,1-6H3 |
InChI Key |
SOLJWCBXDDWHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C(C1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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